Propargyl-PEG4-thioacetyl: A Versatile Tool in Modern Bioconjugation and Drug Development
Propargyl-PEG4-thioacetyl: A Versatile Tool in Modern Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG4-thioacetyl is a heterobifunctional chemical linker that has emerged as a critical tool in a variety of research and development areas, including targeted drug delivery, proteomics, and materials science. Its unique structure, featuring a terminal alkyne group, a flexible tetraethylene glycol (PEG4) spacer, and a protected thiol group, allows for precise and efficient covalent attachment to a wide range of molecules and surfaces. This guide provides a comprehensive overview of its applications, supported by experimental data and protocols.
Core Applications in Research
Propargyl-PEG4-thioacetyl's utility stems from its two distinct reactive moieties, which can be addressed orthogonally. The propargyl group, with its terminal alkyne, is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible. The thioacetyl group, upon deprotection, reveals a reactive thiol (sulfhydryl) group, which can readily form stable thioether bonds with maleimides and haloacetamides, or dative bonds with gold surfaces.
The primary applications of Propargyl-PEG4-thioacetyl include:
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Synthesis of Proteolysis Targeting Chimeras (PROTACs): This linker is instrumental in connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC.[1][2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 spacer provides the necessary flexibility and length for the two ligands to bind their respective proteins simultaneously.
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Development of Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, Propargyl-PEG4-thioacetyl can serve as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies.[2] The thiol group can be used to connect to the antibody, while the alkyne can be clicked to an azide-modified drug molecule.
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Functionalization of Nanoparticles and Surfaces: The thiol group provides a strong anchor to gold nanoparticles and other metallic surfaces, while the propargyl group presents a clickable handle for further functionalization.[3] This is crucial for creating targeted drug delivery vehicles, biosensors, and other advanced materials.[4] The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the resulting conjugates.[3][5]
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Bioconjugation and Molecular Probes: The dual functionality of this linker allows for the straightforward conjugation of various biomolecules, such as peptides, proteins, and nucleic acids, to other molecules or surfaces for a wide range of applications in chemical biology and diagnostics.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG4-thioacetyl and its deprotected thiol form is presented below.
| Property | Propargyl-PEG4-thioacetyl | Propargyl-PEG4-thiol | Reference |
| Molecular Formula | C13H22O5S | C11H20O4S | [8] |
| Molecular Weight | 290.38 g/mol | 248.34 g/mol | [8] |
| CAS Number | 1422540-88-2 | 1347750-80-4 | [2][5] |
| Appearance | Liquid | Liquid | [7] |
| Solubility | Soluble in aqueous media | Soluble in aqueous media | [3][5] |
| Functional Groups | Alkyne, Thioacetyl | Alkyne, Thiol | [5][6] |
Experimental Protocols
Deprotection of the Thioacetyl Group to Yield a Free Thiol
A common procedure for the deprotection of the thioacetyl group involves base-catalyzed hydrolysis.
Materials:
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Propargyl-PEG4-thioacetyl
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Ammonia (B1221849) solution (e.g., 28% in water) or hydroxylamine
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Organic solvent (e.g., methanol, dichloromethane)
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Buffer (e.g., phosphate-buffered saline, PBS)
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Nitrogen or Argon gas
Protocol:
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Dissolve Propargyl-PEG4-thioacetyl in an appropriate organic solvent.
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Add an excess of the deprotection reagent (e.g., ammonia solution).
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Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature. The reaction time can vary from 30 minutes to a few hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
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Upon completion, remove the solvent and excess reagent under reduced pressure.
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The resulting Propargyl-PEG4-thiol can be used immediately or stored under an inert atmosphere to prevent oxidation of the free thiol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating the propargyl group of the linker to an azide-containing molecule.
Materials:
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Propargyl-PEG4-linker (either thioacetyl protected or deprotected thiol)
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Azide-containing molecule of interest
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Protocol:
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Dissolve the Propargyl-PEG4-linker and the azide-containing molecule in the chosen solvent system.
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In a separate vial, prepare a fresh solution of sodium ascorbate.
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In another vial, prepare a solution of copper(II) sulfate.
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Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
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Add the copper(II) sulfate solution to initiate the reaction. The final concentrations of the copper catalyst and reducing agent are typically in the low millimolar range.
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Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography).
Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation
Propargyl-PEG4-thioacetyl is a key component in the synthesis of PROTACs, which hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Nanoparticle Functionalization
The dual-ended nature of Propargyl-PEG4-thioacetyl allows for a straightforward workflow for the functionalization of gold nanoparticles, followed by the attachment of a biomolecule of interest via click chemistry.
Caption: Workflow for gold nanoparticle functionalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG4-Thiol - CD Bioparticles [cd-bioparticles.net]
- 4. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-acetyl-PEG4-propargyl, 1422540-88-2 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG4-thiol, CAS 1347750-80-4 | AxisPharm [axispharm.com]
- 7. Propargyl-PEG4-acid | 1415800-32-6 [sigmaaldrich.com]
- 8. Propargyl-PEG4-thiol | C11H20O4S | CID 71551869 - PubChem [pubchem.ncbi.nlm.nih.gov]
